Spectroscopic Characterization of (Tributylstannyl)methanol: An In-depth Technical Guide
Spectroscopic Characterization of (Tributylstannyl)methanol: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (Tributylstannyl)methanol, a versatile organotin reagent.[1][2][3] It is intended for researchers, scientists, and professionals in drug development who utilize or characterize organometallic compounds. This document delves into the practical and theoretical aspects of ¹H NMR, ¹³C NMR, and IR spectroscopy as applied to this specific molecule, offering insights into experimental design and data interpretation.
Introduction to (Tributylstannyl)methanol
(Tributylstannyl)methanol, with the chemical formula C₁₃H₃₀OSn, is a colorless oil that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the unique combination of a nucleophilic tributylstannyl group and a functional hydroxymethyl moiety.[1] This structure allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex molecules. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity.
Molecular Structure and Spectroscopic Correlation
The structure of (Tributylstannyl)methanol, with its distinct butyl chains and the hydroxymethyl group directly attached to the tin atom, gives rise to a characteristic spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectroscopic signals is fundamental for accurate data interpretation.
Caption: Correlation of ¹H NMR signals with the molecular structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. [4]
Experimental Protocol: ¹³C NMR Data Acquisition
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Sample Preparation: Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (20-50 mg).
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Instrument Setup: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
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Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
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¹³C NMR Data Summary (Predicted from a close derivative)
The following data is for tributyl[(methoxymethoxy)methyl]stannane and serves as a close approximation for the tributyltin moiety in (Tributylstannyl)methanol.
| Chemical Shift (δ, ppm) | Assignment (Tributyltin moiety) |
| 29.1 | Sn-CH₂-C H₂-CH₂-CH₃ |
| 27.3 | Sn-CH₂-CH₂-C H₂-CH₃ |
| 13.6 | Sn-CH₂-CH₂-CH₂-C H₃ |
| 8.9 | Sn-C H₂-CH₂-CH₂-CH₃ |
Data sourced from Organic Syntheses for tributyl[(methoxymethoxy)methyl]stannane.[5] The signal for the Sn-C H₂-OH carbon is expected to be in the range of 50-60 ppm due to the deshielding effect of the attached oxygen atom.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of the tributyltin portion of the molecule is expected to show four distinct signals, corresponding to the four non-equivalent carbon atoms in the butyl chains. The chemical shifts are influenced by the proximity to the tin atom. The carbon directly attached to the tin (Sn-C H₂) is the most upfield at approximately 8.9 ppm. [5]The subsequent methylene carbons appear progressively downfield, with the terminal methyl carbon appearing at around 13.6 ppm. [5]The signal for the hydroxymethyl carbon (Sn-C H₂-OH) is anticipated to be significantly downfield due to the strong deshielding effect of the directly attached oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
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Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3320 | Broad, Strong | O-H stretch |
| 2970-2860 | Strong | C-H stretch (aliphatic) |
Data sourced from Organic Syntheses.[5]
Interpretation of the IR Spectrum
The IR spectrum of (Tributylstannyl)methanol displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent, broad absorption band around 3320 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. [5]The broadness of this peak is due to hydrogen bonding. The strong absorptions in the region of 2970-2860 cm⁻¹ are attributed to the C-H stretching vibrations of the numerous aliphatic C-H bonds in the three butyl groups. [5]
Caption: Correlation of functional groups with IR absorption bands.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of (Tributylstannyl)methanol. Each technique offers complementary information that, when synthesized, confirms the molecular structure and the presence of key functional groups. This guide provides the foundational spectroscopic data and interpretive logic necessary for researchers working with this important organotin compound.
References
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Axelson, D. E., Kandil, S. A., & Holloway, C. E. (1974). Additivity Parameters for Organotin 13C Chemical Shifts. Canadian Journal of Chemistry, 52(16), 2968-2973. [Link]
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ResearchGate. (n.d.). 13C and 119Sn NMR Data of Organotin(IV) Compounds. Retrieved February 13, 2026, from [Link]
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ResearchGate. (n.d.). 13C NMR Spectra Data of Compounds 1 and 2. Retrieved February 13, 2026, from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]
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Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved February 13, 2026, from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Chemsrc. (n.d.). (Tributylstannyl)methanol | CAS#:27490-33-1. Retrieved February 13, 2026, from [Link]
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ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
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Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C. Retrieved February 13, 2026, from [Link]
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